3-[(Piperidin-4-yl)methoxy]benzonitrile
Description
3-[(Piperidin-4-yl)methoxy]benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted at the meta position with a piperidin-4-ylmethoxy group. The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, is linked via a methylene bridge to the oxygen atom of the methoxy substituent. The compound’s benzonitrile group contributes to its polarity, while the piperidine moiety enhances conformational flexibility and basicity, making it a versatile intermediate for drug discovery, particularly in targeting central nervous system (CNS) disorders and enzyme inhibitors .
Properties
IUPAC Name |
3-(piperidin-4-ylmethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-9-12-2-1-3-13(8-12)16-10-11-4-6-15-7-5-11/h1-3,8,11,15H,4-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBPLWVLCFRXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Piperidin-4-yl)methoxy]benzonitrile typically involves the reaction of 4-piperidinemethanol with 3-bromobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(Piperidin-4-yl)methoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Primary amine derivatives from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Piperidin-4-yl)methoxy]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for receptor studies.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Piperidin-4-yl)methoxy]benzonitrile depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to interact with various biological molecules, influencing their function.
Comparison with Similar Compounds
Substituent Position on Benzonitrile
- Meta vs. Para/Ortho Substitution : The meta-substituted 3-[(Piperidin-4-yl)methoxy]benzonitrile exhibits distinct electronic and steric effects compared to para- or ortho-substituted analogs. For example, 4-[[1-(3-Fluoropropyl)piperidin-4-yl]methoxy]benzonitrile (para-substituted) shows enhanced lipophilicity (logP ~2.8) due to the fluoropropyl chain, whereas the meta-substituted target compound balances polarity and membrane permeability . Ortho-substituted derivatives, such as 2-((pyridine-4-yl)methoxy)benzonitrile, may exhibit steric hindrance, reducing receptor binding efficiency .
Piperidine Ring Modifications
- Oxidation (4-Oxopiperidine) : The introduction of a keto group in 3-(4-Oxopiperidin-1-yl)benzonitrile increases polarity (aqueous solubility ~15 mg/mL) and alters hydrogen-bonding capacity, making it suitable for targeting polar enzyme active sites .
- Fluorinated Alkyl Chains : The 3-fluoropropyl group in 4-[[1-(3-Fluoropropyl)piperidin-4-yl]methoxy]benzonitrile enhances blood-brain barrier penetration (logD ~2.5), a critical feature for CNS-targeting agents .
- Bis-Piperidine Systems : Compounds like 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile exhibit rigid conformations, favoring interactions with stacked aromatic residues in proteins, as observed in anticancer lead optimization .
Heterocycle Replacements
- Pyridine vs. Piperidine : Replacing piperidine with pyridine (e.g., 2-((pyridine-4-yl)methoxy)benzonitrile) eliminates the basic nitrogen’s protonation ability, reducing cellular uptake in acidic environments .
- Methylpiperazine Derivatives : 3-(4-Methylpiperazin-1-yl)benzonitrile demonstrates higher basicity (pKa ~8.2) compared to the target compound (pKa ~7.5), influencing its pharmacokinetic profile and utility in kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
